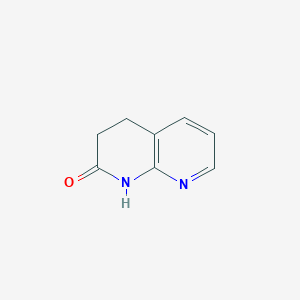

3,4-dihydro-1,8-naphthyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-2,5H,3-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJVDEBWHJRJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579709 | |

| Record name | 3,4-Dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40000-79-1 | |

| Record name | 3,4-Dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-one via Intramolecular Diels-Alder Cycloaddition: A Technical Guide

Abstract

The 3,4-dihydro-1,8-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, forming the core of various pharmacologically active agents.[1] This technical guide provides an in-depth exploration of a modern and efficient synthetic strategy to access this valuable core structure: the intramolecular Diels-Alder reaction. We will dissect the mechanistic underpinnings, precursor design, and experimental execution of this powerful cycloaddition, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 1,8-Naphthyridinone Core

The 1,8-naphthyridine framework is a prominent feature in a multitude of biologically active compounds, exhibiting a wide spectrum of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[2] Specifically, the this compound derivative serves as a crucial intermediate and structural basis for the design and synthesis of novel drug candidates.[3][4] Its unique electronic and steric properties make it a valuable scaffold for molecular linking, expansion, and modification in the pursuit of new therapeutic agents.[4] Traditional synthetic routes to this core, such as the Friedländer and Knorr-type reactions, while historically significant, can be limited in scope and may not provide access to a diverse range of polysubstituted analogues.[5]

The intramolecular Diels-Alder (IMDA) reaction has emerged as a powerful and elegant strategy for the construction of complex polycyclic systems.[6][7][8] This concerted [4+2] cycloaddition offers a high degree of stereocontrol and regioselectivity, often proceeding under mild conditions to afford fused ring systems in a single, atom-economical step.[8] This guide will focus on a specific application of the IMDA reaction, namely the inverse-electron-demand Diels-Alder (IEDDA) approach, for the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones.

The Intramolecular Inverse-Electron-Demand Diels-Alder (IEDDA) Approach

The IEDDA reaction is a variant of the Diels-Alder reaction where the electronic demands of the diene and dienophile are reversed. In this case, an electron-deficient diene reacts with an electron-rich dienophile. A particularly effective strategy for the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones employs a 1,2,4-triazine moiety as the electron-deficient diene, tethered to an alkyne which serves as the dienophile.[5][9]

Precursor Design and Synthesis

The success of the intramolecular Diels-Alder reaction hinges on the careful design and synthesis of the linear precursor. This precursor must contain both the diene (1,2,4-triazine) and the dienophile (alkyne) connected by a suitable linker. An amide bond is often employed as a robust and versatile linker.[5]

The general synthetic strategy for the precursor involves the following key steps:

-

Synthesis of the Dienophile Fragment: This typically involves the preparation of a pent-4-ynamide derivative. This can be achieved through the acylation of an appropriate amine with pent-4-ynoic acid or its activated derivatives.[10]

-

Functionalization of the 1,2,4-Triazine Core: A commercially available or readily synthesized 1,2,4-triazine is functionalized to allow for coupling with the dienophile fragment. This often involves the introduction of a good leaving group, such as a halogen or a sulfonyl group.

-

Coupling of the Diene and Dienophile: The dienophile fragment is then coupled to the functionalized 1,2,4-triazine, typically via a nucleophilic substitution reaction, to form the final intramolecular Diels-Alder precursor.

A general workflow for the precursor synthesis is depicted below:

Caption: General workflow for the synthesis of the intramolecular Diels-Alder precursor.

The Intramolecular Diels-Alder Cycloaddition

Once the precursor is synthesized, the key intramolecular Diels-Alder cycloaddition is typically induced by thermal means, often with the aid of microwave irradiation to accelerate the reaction and improve yields.[5][9] The reaction proceeds through a concerted [4+2] cycloaddition, followed by the extrusion of dinitrogen (N2) to form the dihydropyridine ring of the naphthyridinone core.

The mechanism can be visualized as follows:

Caption: Mechanism of the intramolecular inverse-electron-demand Diels-Alder reaction.

This elegant cascade reaction allows for the rapid construction of the bicyclic naphthyridinone scaffold with a high degree of control over the substitution pattern.

Experimental Protocols

The following protocols are adapted from the literature and serve as a general guide.[11] Researchers should optimize conditions for their specific substrates.

General Procedure for the Synthesis of N-Substituted Pent-4-ynamides

To a solution of the desired amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added pent-4-ynoyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for the Intramolecular Diels-Alder Reaction

A solution of the triazine-alkyne precursor (1.0 eq) in a high-boiling solvent (e.g., chlorobenzene) is subjected to microwave irradiation at a specified temperature (e.g., 220 °C) for a designated time (e.g., 1 hour).[11] After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired this compound.

Data Presentation: Representative Examples

The versatility of this methodology is demonstrated by the range of substituents that can be incorporated into the final product. The following table summarizes the yields for the intramolecular Diels-Alder reaction with various substituents on the amide nitrogen.

| Entry | R Group | Product | Yield (%) |

| 1 | butyl | 1-butyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 97 |

| 2 | propenyl | 1-propenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 96 |

| 3 | isopropyl | 1-isopropyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 93 |

| 4 | phenyl | 1-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 98 |

| Data adapted from Beilstein J. Org. Chem. 2014, 10, 282–286.[10] |

Further Functionalization: The Sonogashira Cross-Coupling

To introduce further diversity at the 5-position of the naphthyridinone core, a Sonogashira cross-coupling reaction can be performed on the terminal alkyne of the precursor prior to the intramolecular Diels-Alder reaction.[5][9][10] This allows for the introduction of various aryl and heteroaryl substituents, significantly expanding the chemical space accessible through this synthetic route.

The modified workflow is as follows:

Caption: Workflow for the synthesis of 5-aryl-substituted naphthyridinones.

Conclusion

The intramolecular inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines tethered to alkynes provides a highly efficient and versatile route to the medicinally important this compound scaffold. This strategy offers several advantages, including high yields, operational simplicity (especially with microwave assistance), and the ability to introduce a wide range of substituents. The incorporation of a Sonogashira cross-coupling step further enhances the diversity of the accessible analogues. This technical guide has provided a comprehensive overview of this powerful synthetic methodology, from precursor design and synthesis to the final cycloaddition and potential for further functionalization. It is anticipated that this approach will continue to be a valuable tool for researchers in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,4-Dihydro-1,8-naphthyridin-2(1H)-one_TargetMol [targetmol.com]

- 5. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent applications of intramolecular Diels–Alder reaction in total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. scilit.com [scilit.com]

- 8. organicreactions.org [organicreactions.org]

- 9. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-dihydro-1,8-naphthyridin-2(1H)-one

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

Within the vast landscape of nitrogen-containing heterocycles, the 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry and drug discovery.[1][2][3] Its rigid, bicyclic framework provides a unique three-dimensional geometry for interacting with biological targets, while the embedded nitrogen atoms offer key hydrogen bonding capabilities. The inherent versatility of this scaffold has led to the development of compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3]

This guide focuses specifically on 3,4-dihydro-1,8-naphthyridin-2(1H)-one , a partially saturated derivative of the core 1,8-naphthyridine system. This molecule serves as a crucial building block and a key intermediate in the synthesis of more complex, biologically active agents.[4][5][6] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective utilization in drug design, synthesis, and formulation development. This document provides a comprehensive analysis of these properties, grounded in experimental data and authoritative sources, to empower researchers and drug development professionals in their work with this valuable scaffold.

Core Molecular Structure and Identifiers

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties. This compound is a heterocyclic compound featuring a fused pyridine and dihydropyridinone ring system.

| Identifier | Value | Source(s) |

| IUPAC Name | 3,4-dihydro-1H-1,8-naphthyridin-2-one | [6] |

| CAS Number | 40000-79-1 | [4] |

| Molecular Formula | C₈H₈N₂O | [4][7] |

| Molecular Weight | 148.16 g/mol | [4][7] |

| Canonical SMILES | C1CC(=O)NC2=C1C=CC=N2 | [6] |

| InChI Key | KQJVDEBWHJRJBT-UHFFFAOYSA-N | [6] |

Key Physicochemical Properties: A Quantitative Overview

The physicochemical profile of a compound dictates its behavior in both chemical reactions and biological systems. These properties are paramount for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for successful drug development.

| Property | Value | Significance in Drug Development | Source(s) |

| Physical Form | Solid | Affects handling, formulation (e.g., tablets, capsules), and dissolution rates. | |

| Boiling Point | 301 °C (Predicted) | Indicates volatility and thermal stability. High boiling point suggests low volatility. | [8] |

| Density | 1.33 g/cm³ (Predicted) | Relevant for formulation, process design, and understanding intermolecular packing. | [8] |

| Flash Point | 136 °C (Predicted) | A key safety parameter for handling and storage, indicating the temperature at which vapors can ignite. | [8] |

| pKa | 4.13 ± 0.20 (Predicted) | Governs the ionization state at physiological pH. This acidic pKa suggests the N-H proton of the lactam is weakly acidic, influencing solubility and receptor interactions. | [8] |

| Purity | ≥97% (Typical) | A critical quality attribute for any research compound, ensuring reproducibility of experimental results. | |

| Storage | Sealed in dry, room temperature | Defines the conditions required to maintain the compound's stability and prevent degradation over time. |

Spectroscopic and Analytical Characterization

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. While a complete dataset for the unsubstituted parent compound is not detailed in a single source, published data for substituted analogs provide a reliable blueprint for its characterization.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR is used to identify the number and types of hydrogen atoms. For the this compound core, one would expect to see distinct signals for the aromatic protons on the pyridine ring and two sets of aliphatic protons corresponding to the -CH₂-CH₂- groups in the dihydropyridinone ring. These aliphatic protons would likely appear as triplets due to coupling with their neighbors.

-

¹³C NMR: Carbon NMR reveals the number of unique carbon environments. The spectrum would show characteristic signals for the carbonyl carbon (C=O) of the lactam at a downfield chemical shift (e.g., ~170 ppm), aromatic carbons, and two distinct aliphatic carbons.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The most prominent and diagnostic peak for this molecule would be the strong carbonyl (C=O) stretch of the lactam amide group, typically observed in the range of 1660-1690 cm⁻¹.[9] The N-H stretch of the lactam would also be visible as a broader peak around 3200-3400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide structural information through fragmentation patterns. For this compound, a low-resolution mass spectrum would show a prominent molecular ion peak (M+H)⁺ at m/z 149.16.[9]

Experimental Methodologies and Workflows

The synthesis and analysis of this compound and its derivatives rely on established chemical and analytical protocols. The following sections detail the conceptual workflows for its synthesis and the determination of a key physicochemical parameter.

General Synthesis Strategy: Microwave-Assisted Diels-Alder Reaction

A modern and efficient method for synthesizing substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones involves a microwave-activated inverse electron-demand Diels-Alder reaction.[10][11][12] This approach offers high yields and allows for significant molecular diversity.

Step-by-Step Protocol:

-

Precursor Synthesis: An appropriate 1,2,4-triazine bearing an acylamino group with an alkyne side chain is synthesized. This precursor is the cornerstone of the cycloaddition.

-

Intramolecular Cycloaddition: The triazine precursor is dissolved in a high-boiling point solvent (e.g., chlorobenzene) in a sealed microwave vial.

-

Microwave Irradiation: The reaction mixture is subjected to high-temperature microwave irradiation (e.g., 220 °C) for a defined period (e.g., 1 hour).[11] The microwave energy efficiently drives the intramolecular Diels-Alder reaction.

-

Nitrogen Extrusion: The initial cycloadduct is unstable and spontaneously loses a molecule of nitrogen gas (N₂) to form the dihydronaphthyridine ring system.

-

Workup and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the pure this compound derivative.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical measure of a compound's lipophilicity, which heavily influences its membrane permeability and overall ADME profile. The shake-flask method is the traditional and most direct way to measure LogP.

Step-by-Step Protocol:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water to create the two immiscible phases.

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

-

Partitioning: In a separatory funnel or vial, add a known volume of the n-octanol and aqueous phases. Add a small aliquot of the compound's stock solution.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the mixture to stand until the two phases are clearly separated. Centrifugation can be used to accelerate this process.

-

Quantification: Carefully sample each phase (aqueous and octanol). Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).

Relevance in Medicinal Chemistry and Drug Discovery

The this compound scaffold is more than just a synthetic intermediate; it is a "fragment" that provides a structural basis for designing novel drug candidates.[4][13] Its utility is rooted in several key features:

-

Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein.

-

Hydrogen Bonding: The lactam N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These are critical interactions for anchoring a molecule within a protein's binding site.

-

Vectors for Derivatization: The core structure has multiple positions that can be readily functionalized, allowing chemists to systematically explore chemical space and optimize properties like potency, selectivity, and ADME.[10][11]

This scaffold is a key component in the development of agents targeting neurological disorders and has shown potential in antimicrobial research.[5][6] Its ability to participate in hydrogen bonding and potential π-π stacking interactions makes it a versatile platform for creating complex and effective therapeutic agents.[5]

Conclusion

This compound is a compound of significant strategic value to the scientific research community. Its well-defined physicochemical properties, including its solid-state nature, high thermal stability, and specific hydrogen bonding capabilities, make it an ideal starting point for synthetic expansion. The robust methods available for its synthesis and characterization further enhance its utility. As researchers continue to explore the vast chemical space around the 1,8-naphthyridine core, a thorough understanding of the fundamental properties detailed in this guide will remain an indispensable asset in the quest for novel therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-Dihydro-1,8-naphthyridin-2(1H)-one_TargetMol [targetmol.com]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one | C8H8N2O | CID 19890880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 40000-79-1 [m.chemicalbook.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tebubio.com [tebubio.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3,4-dihydro-1,8-naphthyridin-2(1H)-one

Abstract

Introduction: The Significance of the 3,4-dihydro-1,8-naphthyridin-2(1H)-one Scaffold

The this compound moiety is a privileged heterocyclic system in the landscape of drug discovery and development. Its rigid, bicyclic structure provides a versatile framework for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide array of biological activities, including potential applications as antimicrobial agents and in the treatment of neurological disorders.[2] The compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, making its unambiguous structural characterization a critical step in the drug development pipeline.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules.[5] It provides unparalleled insight into the molecular framework by mapping the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei. For a molecule like this compound, NMR is indispensable for confirming its synthesis, assessing its purity, and understanding the electronic and steric effects of substituents in derivative forms.

This guide is structured to provide both a theoretical and practical framework for the NMR analysis of this compound. We will delve into the intricacies of its ¹H and ¹³C NMR spectra, explaining the rationale behind chemical shifts, signal multiplicities, and coupling constants. Furthermore, we will provide a standardized, robust protocol for acquiring high-quality NMR data, a crucial aspect of ensuring data integrity and reproducibility in a research and development setting.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons in different chemical environments. The analysis considers the electronic effects of the aromatic pyridine ring, the lactam functionality, and the aliphatic chain. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Diagram 1: Structure and Numbering of this compound

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted Proton Assignments:

-

H7 (δ ≈ 8.0-8.2 ppm, doublet of doublets): This proton is positioned alpha to the pyridine nitrogen (N8), leading to significant deshielding. It is expected to couple with both H6 and H5, resulting in a doublet of doublets.

-

H5 (δ ≈ 7.3-7.5 ppm, doublet of doublets): Situated para to the pyridine nitrogen, H5 is less deshielded than H7. It will show coupling to both H6 and H7, appearing as a doublet of doublets.

-

H6 (δ ≈ 6.9-7.1 ppm, doublet of doublets): This proton is meta to the pyridine nitrogen and is expected to be the most upfield of the aromatic protons. It will couple with both H5 and H7, presenting as a doublet of doublets.

-

H1 (δ ≈ 8.5-9.5 ppm, broad singlet): The amide proton (N1-H) is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be highly dependent on the solvent and concentration.

-

H4 (δ ≈ 2.9-3.1 ppm, triplet): These aliphatic protons are adjacent to the aromatic ring system (C4a). They are expected to couple with the H3 protons, resulting in a triplet.

-

H3 (δ ≈ 2.6-2.8 ppm, triplet): These aliphatic protons are adjacent to the carbonyl group (C2), which causes a slight deshielding effect. They will couple with the H4 protons, appearing as a triplet.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 | 8.5 - 9.5 | br s | - |

| H7 | 8.0 - 8.2 | dd | J(H7,H6) ≈ 8.0, J(H7,H5) ≈ 1.5 |

| H5 | 7.3 - 7.5 | dd | J(H5,H6) ≈ 8.0, J(H5,H7) ≈ 1.5 |

| H6 | 6.9 - 7.1 | dd | J(H6,H5) ≈ 8.0, J(H6,H7) ≈ 8.0 |

| H4 | 2.9 - 3.1 | t | J(H4,H3) ≈ 7.0 |

| H3 | 2.6 - 2.8 | t | J(H3,H4) ≈ 7.0 |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms and functional groups.

Predicted Carbon Assignments:

-

C2 (δ ≈ 170-172 ppm): The carbonyl carbon of the lactam is highly deshielded and will appear significantly downfield.

-

C8a (δ ≈ 152-154 ppm): This carbon is part of the imine-like functionality within the pyridine ring and is adjacent to a nitrogen atom, resulting in a downfield shift.

-

C7 (δ ≈ 148-150 ppm): Similar to H7, the C7 carbon is alpha to the pyridine nitrogen and is significantly deshielded.

-

C4a (δ ≈ 138-140 ppm): This quaternary carbon serves as the bridgehead between the aromatic and aliphatic rings.

-

C5 (δ ≈ 128-130 ppm): An aromatic methine carbon.

-

C6 (δ ≈ 120-122 ppm): The chemical shift of this aromatic methine carbon will be influenced by its position relative to the nitrogen atoms.

-

C4 (δ ≈ 30-32 ppm): An aliphatic methylene carbon.

-

C3 (δ ≈ 23-25 ppm): This aliphatic methylene carbon, being beta to the carbonyl group, is expected to be slightly more shielded than C4.

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 170 - 172 |

| C8a | 152 - 154 |

| C7 | 148 - 150 |

| C4a | 138 - 140 |

| C5 | 128 - 130 |

| C6 | 120 - 122 |

| C4 | 30 - 32 |

| C3 | 23 - 25 |

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized and rigorous experimental protocol is fundamental to obtaining high-quality, reproducible NMR data. The following protocol is designed for the characterization of small molecules like this compound on a modern NMR spectrometer.

Diagram 2: NMR Sample Preparation and Data Acquisition Workflow

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Sample Preparation

-

Mass Determination: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection and Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[6] For compounds with lower solubility or to observe exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[7]

-

Homogenization: Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid solvent evaporation.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure there are no solid particles in the solution.

Instrument Parameters and Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 200 ppm).

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C. If used, reference to the TMS signal at 0 ppm.

-

Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Conclusion

This technical guide provides a detailed framework for the ¹H and ¹³C NMR characterization of this compound. The predicted spectral data, based on established principles and analysis of related structures, offers a robust reference for researchers working with this important heterocyclic scaffold. The provided experimental protocols are designed to ensure the acquisition of high-quality, reliable NMR data, which is a prerequisite for accurate structural elucidation and characterization in a drug discovery and development context. The combination of detailed spectral interpretation and practical, field-proven methodologies makes this guide a valuable resource for scientists and professionals in the pharmaceutical and chemical research fields.

References

- 1. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 2. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 3. rsc.org [rsc.org]

- 4. 3,4-Dihydro-1,8-naphthyridin-2(1H)-one_TargetMol [targetmol.com]

- 5. mdpi.com [mdpi.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0178725) [np-mrd.org]

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 1,8-Naphthyridin-2-one Derivatives

Introduction: The Pivotal Role of 1,8-Naphthyridin-2-ones in Modern Drug Discovery

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure that has garnered immense interest from researchers in medicinal chemistry and drug discovery.[1][2] This fascination stems from its versatile synthesis, reactivity, and the wide array of biological activities its derivatives have exhibited.[1][2] Over the last five years, extensive biological evaluations have been conducted on 1,8-naphthyridine and its analogs to uncover novel pharmacological applications.[1] These compounds have shown promise in treating neurodegenerative and immunomodulatory disorders, and possess anti-HIV, antidepressant, and antioxidant properties.[1]

The 1,8-naphthyridin-2-one core, in particular, is a significant pharmacophore found in a multitude of biologically active compounds. These derivatives have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities.[3] Furthermore, they have shown potential in addressing neurological conditions such as Alzheimer's disease, multiple sclerosis, and depression.[3] Given this wide range of biological targets, a precise understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and the elucidation of structure-activity relationships (SAR).

X-ray crystallography stands as the gold standard for determining the three-dimensional arrangement of atoms within a crystalline solid.[4][5] This powerful analytical technique provides accurate and precise measurements of molecular dimensions, which is unapproachable by other methods.[4] For drug development professionals, the insights gained from the crystal structure of a 1,8-naphthyridin-2-one derivative are invaluable. It allows for the detailed analysis of intermolecular interactions, conformational preferences, and the precise geometry of the molecule, all of which are critical for optimizing binding affinity to a biological target.

This guide provides a comprehensive overview of the entire workflow for the X-ray crystal structure analysis of 1,8-naphthyridin-2-one derivatives, from the foundational steps of synthesis and purification to the intricacies of data analysis and structure interpretation. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to successfully navigate this powerful analytical technique.

Chapter 1: The Prerequisite for Success - Synthesis and Purification for Crystallographic Studies

The journey to a high-quality crystal structure begins long before the X-ray diffractometer. The synthesis and purification of the 1,8-naphthyridin-2-one derivative are critical foundational steps that directly impact the success of crystallization.

Synthetic Pathways to 1,8-Naphthyridin-2-ones

A variety of synthetic routes to 1,8-naphthyridine derivatives have been reported, with the Friedländer annulation being a commonly employed and efficient method.[6][7] This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related precursor with a compound containing an activated methylene group.[6][8] Recent advancements have focused on developing more environmentally friendly and efficient protocols, such as using ionic liquids as catalysts or conducting the reaction in water.[6][7]

A novel and efficient synthesis of structurally diverse 1,8-naphthyridin-2-ones has been reported starting from ylideneketonitriles.[9] This two-step sequential addition method involves the reaction of ylideneketonitriles with primary amines in acetonitrile.[9]

Regardless of the synthetic route chosen, the primary goal for crystallographic purposes is to obtain a compound of the highest possible purity. Impurities can inhibit crystal nucleation and growth, leading to amorphous precipitates, oils, or poorly formed crystals unsuitable for diffraction analysis.

Rigorous Purification: A Non-Negotiable Step

Following synthesis, the crude product must undergo rigorous purification. Common techniques for purifying small organic molecules like 1,8-naphthyridin-2-one derivatives include:

-

Column Chromatography: This is a staple technique for separating the target compound from byproducts and unreacted starting materials. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial and must be optimized for each specific derivative.

-

Recrystallization: This is a powerful technique for purifying solid compounds.[10] It relies on the principle that compounds are typically more soluble in a hot solvent than in a cold one.[10] As a saturated hot solution cools, the solute's solubility decreases, leading to the formation of pure crystals while impurities remain in the solution.[10]

-

Sublimation: For volatile and thermally stable compounds, sublimation can be an excellent purification method.[11] It involves heating the solid under vacuum, causing it to transition directly into the gas phase, and then allowing it to condense back into a pure solid on a cold surface.[11]

The purity of the final compound should be verified by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) before proceeding to crystallization trials.

Chapter 2: The Art and Science of Crystal Growth

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging and empirical step in the entire process. It is frequently described as both an art and a science, requiring patience, experience, and a systematic approach.[12]

Fundamental Principles of Crystallization

Crystallization from a solution is driven by supersaturation, which is a state where the concentration of the solute exceeds its equilibrium solubility.[13] This can be achieved by several methods, including:

-

Solvent Evaporation: Slowly evaporating the solvent from a saturated or nearly saturated solution increases the solute concentration, leading to supersaturation and crystal growth.[11][12]

-

Slow Cooling: By preparing a saturated solution at an elevated temperature and then allowing it to cool slowly, the solubility of the compound decreases, inducing crystallization.[10][14]

-

Vapor Diffusion: This is a highly effective method, especially for small quantities of material.[12] A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a precipitant (a solvent in which the compound is less soluble).[12] The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[13]

-

Solvent Layering: In this technique, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[12] Slow diffusion at the interface between the two solvents can lead to the formation of high-quality crystals.[12]

Experimental Protocol: Setting Up Crystallization Trials

A systematic screening of various conditions is essential to identify the optimal parameters for crystal growth.

Step-by-Step Protocol for Vapor Diffusion Crystallization:

-

Solvent Selection: Prepare a stock solution of the purified 1,8-naphthyridin-2-one derivative at a high concentration in a solvent in which it is readily soluble.

-

Dispensing the Drop: In a crystallization plate or a small vial, dispense a small volume (e.g., 1-2 µL) of the stock solution.

-

Adding the Precipitant: In the same well or a larger, surrounding reservoir, add a larger volume (e.g., 500 µL) of a precipitant solution. The precipitant should be a solvent in which the compound has low solubility.

-

Sealing and Incubation: Seal the plate or vial to allow for slow vapor equilibration between the drop and the reservoir.

-

Monitoring: Regularly inspect the trials under a microscope over several days to weeks for the appearance of crystals.

A wide range of solvents and precipitants should be screened. Common choices for small organic molecules are listed in the table below.

| Solvents (for dissolving the compound) | Precipitants (for inducing crystallization) |

| Dichloromethane | Hexanes |

| Chloroform | Pentane |

| Acetone | Diethyl ether |

| Acetonitrile | Toluene |

| Methanol | Ethyl acetate |

| Ethanol | Water |

| Tetrahydrofuran (THF) | Isopropanol |

| Dimethylformamide (DMF) | Heptane |

| Dimethyl sulfoxide (DMSO) | Cyclohexane |

Chapter 3: Illuminating the Crystal - X-ray Diffraction Data Collection

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. This is performed using a diffractometer, which directs a beam of X-rays onto the crystal and records the resulting diffraction pattern.[5]

The Experimental Workflow

The process of collecting X-ray diffraction data can be visualized as a series of sequential steps, each crucial for obtaining a high-quality dataset.

Caption: Workflow for X-ray Diffraction Data Collection and Processing.

Key Considerations in Data Collection

-

X-ray Source: Data can be collected using an in-house X-ray generator or at a synchrotron facility. Synchrotrons provide a much more intense X-ray beam, which is advantageous for very small or weakly diffracting crystals.

-

Cryo-crystallography: To minimize radiation damage to the crystal during data collection, it is common practice to cool the crystal to a very low temperature (typically around 100 K) in a stream of cold nitrogen gas.

-

Data Collection Strategy: A complete dataset requires collecting diffraction data over a wide range of crystal orientations. Modern diffractometers automate this process by rotating the crystal in the X-ray beam.

Chapter 4: Deciphering the Data - Structure Solution and Refinement

The diffraction pattern itself does not directly reveal the molecular structure. Instead, it contains information about the electron density distribution within the crystal. The process of converting the diffraction data into a three-dimensional model of the molecule involves two main stages: structure solution and refinement.[5]

Structure Solution: The Phase Problem

The intensities of the diffracted X-rays can be measured, but their phases cannot.[5] This is known as the "phase problem" in crystallography. For small molecules like 1,8-naphthyridin-2-one derivatives, the phases can be determined using mathematical techniques known as "direct methods."[5] These methods use statistical relationships between the intensities of the reflections to calculate a set of initial phases.

Once initial phases are obtained, an electron density map can be calculated. This map shows the distribution of electrons in the unit cell, and atoms can be located at the positions of high electron density.

Structure Refinement: Optimizing the Model

The initial model obtained from the electron density map is then refined to improve its agreement with the experimental diffraction data.[5] This is an iterative process where the positions of the atoms, their thermal vibrations, and other parameters are adjusted to minimize the difference between the observed and calculated diffraction intensities.

The quality of the final refined structure is assessed by several factors, including the R-factor (a measure of the agreement between the observed and calculated structure factor amplitudes) and the goodness-of-fit.

Data Presentation: Crystallographic Data Table

The results of a crystal structure analysis are typically summarized in a standardized table. Below is an example of a crystallographic data table for a hypothetical 1,8-naphthyridin-2-one derivative.

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₁₅H₁₀N₂O |

| Formula weight | 234.26 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 8.543(2), 12.123(3), 10.567(3) |

| α, β, γ (°) | 90, 105.45(1), 90 |

| Volume (ų) | 1054.3(5) |

| Z | 4 |

| Data Collection | |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| 2θ range for data collection (°) | 4.5 to 55.0 |

| Reflections collected | 9876 |

| Independent reflections | 2415 |

| Refinement | |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.123 |

| Goodness-of-fit on F² | 1.05 |

Chapter 5: From Structure to Insight - Interpretation and Application

With a refined crystal structure in hand, the real work of extracting meaningful chemical and biological insights begins. This is where the atomic coordinates are translated into a deeper understanding of the molecule's properties and potential function.

Analysis of Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. A thorough analysis of these interactions is crucial for understanding the solid-state properties of the compound and can provide clues about its binding to a biological target. Key interactions to look for in 1,8-naphthyridin-2-one derivatives include:

-

Hydrogen Bonding: The amide-like functionality in the 2-one ring system is a potent hydrogen bond donor (N-H) and acceptor (C=O). These interactions often play a dominant role in the crystal packing.

-

π-π Stacking: The aromatic nature of the naphthyridine ring system allows for favorable π-π stacking interactions between adjacent molecules.

-

Other Weak Interactions: C-H···O and C-H···π interactions, although weaker than classical hydrogen bonds, can also contribute significantly to the overall stability of the crystal lattice.

Conformational Analysis

The crystal structure provides a precise snapshot of the molecule's conformation in the solid state. This information is invaluable for:

-

Understanding Molecular Flexibility: By comparing the conformations of different derivatives or the same molecule in different crystal forms (polymorphs), insights into the molecule's conformational flexibility can be gained.

-

Pharmacophore Modeling: The observed conformation can be used as a starting point for developing pharmacophore models, which define the essential three-dimensional features required for biological activity.

-

Docking Studies: The experimentally determined conformation can be used to validate or guide computational docking studies, which aim to predict how the molecule binds to its protein target.

Correlation with Biological Activity

The ultimate goal of structural analysis in drug discovery is to understand and improve a compound's biological activity. The crystal structure of a 1,8-naphthyridin-2-one derivative can be used to:

-

Explain Structure-Activity Relationships (SAR): By comparing the structures of active and inactive analogs, specific structural features responsible for activity can be identified. For example, the orientation of a particular substituent may be critical for forming a key hydrogen bond with the target protein.

-

Guide the Design of New Analogs: The structural insights gained can be used to design new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Conclusion: The Enduring Power of X-ray Crystallography

The X-ray crystal structure analysis of 1,8-naphthyridin-2-one derivatives is a powerful and indispensable tool in modern drug discovery and development. It provides an unparalleled level of detail about the three-dimensional structure of these important molecules, offering profound insights into their chemical properties and biological function. While the process can be challenging, particularly the crystal growth stage, the rewards of a successful structure determination are immense. By integrating the principles and protocols outlined in this guide, researchers can harness the power of X-ray crystallography to accelerate the discovery and optimization of new therapeutic agents based on the versatile 1,8-naphthyridin-2-one scaffold.

References

- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rigaku.com [rigaku.com]

- 5. diamond.ac.uk [diamond.ac.uk]

- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. depts.washington.edu [depts.washington.edu]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

Navigating the Solubility Landscape of 3,4-dihydro-1,8-naphthyridin-2(1H)-one: A Technical Guide for Drug Development Professionals

Abstract

Introduction: The Significance of 3,4-dihydro-1,8-naphthyridin-2(1H)-one in Drug Discovery

This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid, bicyclic structure serves as a valuable scaffold for the design and synthesis of novel therapeutic agents.[1] As a fragment molecule, it provides a structural basis for molecular linking, expansion, and modification in the quest for new drug candidates.[1] The journey from a promising fragment to a viable drug candidate is fraught with challenges, with solubility being a critical hurdle that can dictate the success or failure of a compound. Poor solubility can lead to unpredictable results in in vitro assays, hinder bioavailability, and create significant formulation challenges.[3][4]

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in the pharmaceutical industry for compound storage and high-throughput screening due to its ability to dissolve a vast array of organic molecules.[5][6] Understanding the solubility of this compound in DMSO is paramount for its effective utilization in drug discovery pipelines. This guide will delve into the theoretical and practical aspects of determining this crucial physicochemical property.

The Duality of Solubility: Kinetic vs. Thermodynamic Assessment

In the realm of drug discovery, solubility is not a singular concept. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[3][7]

-

Kinetic Solubility: This is a high-throughput method often employed in the early stages of drug discovery.[3][8] It measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer.[3][7] This method is prone to generating supersaturated solutions, which can provide an overestimation of the true solubility.[9] Nevertheless, its speed and suitability for automation make it an invaluable tool for initial screening of large compound libraries.[3]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this measurement reflects the true saturation point of a compound in a solvent at equilibrium.[4][7][10] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[7][11] While more time-consuming and requiring more material, thermodynamic solubility provides a more accurate and reliable measure, which is critical for lead optimization and formulation development.[3][10]

The choice between these two assays depends on the stage of drug development and the specific questions being addressed.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. Key properties to consider include:

-

Polarity: The presence of nitrogen and oxygen atoms in the naphthyridine ring system, along with the lactam functionality, imparts polarity to the molecule. This suggests a preference for polar solvents.

-

Hydrogen Bonding: The secondary amine and the carbonyl group in the lactam ring can act as hydrogen bond donors and acceptors, respectively. Solvents capable of hydrogen bonding, such as alcohols and water, are likely to be effective.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound plays a significant role in solubility. A more stable crystal form will generally have lower solubility.[12][13]

Given these characteristics, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents.

Experimental Determination of Solubility: Protocols and Methodologies

The following sections provide detailed protocols for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assay

This protocol outlines a typical high-throughput kinetic solubility assay using HPLC for quantification.

Objective: To rapidly assess the apparent solubility of this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate shaker

-

Filtration plate (e.g., Millipore MultiScreen)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Workflow Diagram:

References

- 1. 3,4-Dihydro-1,8-naphthyridin-2(1H)-one_TargetMol [targetmol.com]

- 2. jk-sci.com [jk-sci.com]

- 3. enamine.net [enamine.net]

- 4. evotec.com [evotec.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. pharmatutor.org [pharmatutor.org]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. pubs.acs.org [pubs.acs.org]

- 12. xtalks.com [xtalks.com]

- 13. Disappearing polymorph - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the pH Stability of the 3,4-Dihydro-1,8-naphthyridin-2(1H)-one Scaffold

Introduction

The 3,4-dihydro-1,8-naphthyridin-2(1H)-one core is a privileged heterocyclic scaffold that forms the foundation of numerous biologically active molecules. Its unique structural features, combining a lactam moiety with a dihydropyridine ring, make it a versatile building block in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas.[1] As with any potential drug candidate, a thorough understanding of its chemical stability is paramount for successful drug development. This is because the stability of a molecule can significantly impact its shelf-life, formulation, and ultimately, its safety and efficacy.[2]

This technical guide provides a comprehensive overview of the stability of the this compound scaffold under various pH conditions. As a Senior Application Scientist, this document is designed to offer both theoretical insights and practical, field-proven experimental protocols for researchers, scientists, and drug development professionals. We will delve into the postulated degradation pathways of this scaffold, provide detailed methodologies for assessing its stability, and discuss the interpretation of the resulting data. The aim is to equip you with the necessary knowledge to confidently evaluate the stability of your own this compound derivatives.

Postulated Degradation Pathways

The this compound scaffold contains two key functional groups that are susceptible to pH-dependent degradation: a cyclic amide (lactam) and a dihydropyridine ring. Understanding the potential degradation pathways of these moieties is crucial for designing robust stability studies and for interpreting the resulting data.

Lactam Hydrolysis

The six-membered lactam ring is a major site of potential degradation. Both acid and base-catalyzed hydrolysis of the amide bond can occur, leading to ring-opening.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the lactam is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate.[3][4] Subsequent proton transfer and elimination of the amine result in the cleavage of the lactam ring to form an amino acid derivative.

Caption: Proposed acid-catalyzed hydrolysis of the lactam ring.

Base-Catalyzed Hydrolysis

In basic media, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon of the lactam.[5] This also forms a tetrahedral intermediate, which then collapses to cleave the amide bond, yielding the carboxylate and amine functionalities of the ring-opened product.

Caption: Proposed base-catalyzed hydrolysis of the lactam ring.

Dihydropyridine Ring Stability

The dihydropyridine ring is generally susceptible to oxidation to the corresponding aromatic pyridine derivative. While this is often a metabolic transformation, it can also be influenced by pH and the presence of oxidizing agents. Additionally, under strongly acidic conditions, recyclization or rearrangement of the dihydropyridine ring has been reported for some derivatives.[6]

Experimental Design for pH Stability Assessment

A forced degradation study is a systematic approach to evaluate the intrinsic stability of a drug substance by subjecting it to stress conditions that are more severe than accelerated stability testing.[7] This allows for the identification of potential degradation products and the development of stability-indicating analytical methods.

Materials and Reagents

-

This compound scaffold

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Phosphate buffers (pH 3, 5, 7, 9, 11)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, HPLC grade (e.g., Milli-Q or equivalent)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

HPLC system with UV or PDA detector

-

LC-MS system

-

NMR spectrometer

Experimental Workflow

The following workflow provides a robust framework for assessing the pH stability of the this compound scaffold.

Caption: Experimental workflow for pH stability assessment.

Detailed Experimental Protocols

Preparation of Test Solutions

-

Stock Solution: Prepare a stock solution of the this compound scaffold at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.

-

Working Solutions: For each pH condition, add a known volume of the stock solution to a volumetric flask and dilute with the appropriate acidic, basic, or buffer solution to a final concentration of approximately 100 µg/mL. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <5%) to minimize its effect on the pH and reaction kinetics.

Forced Degradation Protocol

-

Prepare a set of working solutions at the following pH values: 1 (0.1 M HCl), 3, 5, 7 (neutral), 9, 11, and 13 (0.1 M NaOH).

-

For each pH, prepare multiple aliquots for different time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Incubate the samples at a controlled temperature, for example, 40°C or 60°C, to accelerate degradation.[8]

-

At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it with the mobile phase to an appropriate concentration for HPLC analysis.

-

Store the samples at a low temperature (e.g., 4°C) to quench the degradation reaction before analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products.[2]

Primary Stability-Indicating Method (HPLC-UV/PDA)

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase it to a high percentage (e.g., 95%) over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (a PDA detector is highly recommended to assess peak purity).[9]

Peak Purity and Identification of Degradants (LC-MS)

-

Utilize an LC-MS system with the same chromatographic conditions as the HPLC method to obtain mass information for the parent compound and any new peaks that appear in the chromatograms of the stressed samples.[10][11]

-

High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the degradation products.[12]

Structure Elucidation of Major Degradants (NMR)

-

If a degradation product is formed at a significant level (e.g., >1%), it may be necessary to isolate it for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14][15]

-

Techniques such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC will be instrumental in determining the chemical structure of the degradants.[16]

Data Analysis and Interpretation

The data obtained from the HPLC analysis should be used to determine the stability of the this compound scaffold at each pH.

Quantitative Data Summary

| pH | Incubation Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradation (%) |

| 1 | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 24 | |||||

| 48 | |||||

| 7 | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 24 | |||||

| 48 | |||||

| 13 | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 24 | |||||

| 48 |

This table should be populated with the experimental data.

Interpretation of Results

-

Stability Profile: By plotting the percentage of the parent compound remaining against time for each pH, a stability profile can be generated. This will clearly indicate the pH conditions under which the scaffold is most and least stable.

-

Degradation Kinetics: For conditions where significant degradation is observed, the data can be used to determine the order of the degradation reaction (e.g., zero-order or first-order kinetics).

-

Degradation Pathway Elucidation: The combination of LC-MS and NMR data for the degradation products will allow for the proposal of a detailed degradation pathway.[17] This information is invaluable for understanding the chemical liabilities of the scaffold and can guide future medicinal chemistry efforts to design more stable analogues.

Conclusion

A thorough understanding of the pH stability of the this compound scaffold is a critical component of the drug discovery and development process. The experimental framework and analytical methodologies outlined in this guide provide a robust approach to systematically evaluate the intrinsic stability of this important heterocyclic core. By identifying potential degradation pathways and understanding the kinetics of degradation, researchers can make informed decisions regarding formulation, storage, and the design of next-generation analogues with improved stability profiles.

References

- 1. biomedres.us [biomedres.us]

- 2. ijtsrd.com [ijtsrd.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. irjpms.com [irjpms.com]

- 10. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]

- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry | MDPI [mdpi.com]

- 13. books.rsc.org [books.rsc.org]

- 14. scispace.com [scispace.com]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Novel 3,4-Dihydro-1,8-naphthyridin-2(1H)-one Derivatives

Abstract

The 3,4-dihydro-1,8-naphthyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities. This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the principal synthetic strategies for this valuable heterocyclic system. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of each synthetic route, offering field-proven insights into the causality behind experimental choices. Classical methods such as the Friedländer annulation and Knorr-type condensations are discussed alongside modern, efficient approaches including intramolecular inverse-electron-demand Diels-Alder reactions. Each methodology is presented with detailed, step-by-step protocols, quantitative data, and visual aids to ensure scientific integrity and practical applicability.

Introduction: The Significance of the this compound Scaffold

The 1,8-naphthyridine framework and its derivatives have garnered significant attention from the scientific community due to their wide-ranging pharmacological properties.[1] These compounds are recognized for their potential in treating a variety of conditions, including neurodegenerative and immunomodulatory disorders, as well as their anti-HIV, antidepressant, and antioxidant properties.[1] The partially saturated this compound core, in particular, serves as a crucial building block in the development of novel therapeutic agents.[2][3] Its unique structural features allow for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological activities. This guide will explore the key synthetic pathways to access this important class of molecules, providing the foundational knowledge for the rational design and synthesis of new derivatives.

Classical Synthetic Strategies: Building the Core Framework

Traditional methods for the synthesis of the 1,8-naphthyridine ring system have been the bedrock of research in this area for decades. While sometimes limited by harsh conditions or moderate yields, these approaches offer versatility and are often the most direct routes for certain substitution patterns.

The Friedländer Annulation: A Cornerstone of Naphthyridine Synthesis

The Friedländer synthesis is a classic and widely employed method for the construction of quinolines and their aza-analogs, including 1,8-naphthyridines. The reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde with a carbonyl compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[4]

Causality of Experimental Choices: The choice of catalyst is critical in the Friedländer reaction. Basic catalysts, such as potassium hydroxide or more recently, green catalysts like choline hydroxide, facilitate the deprotonation of the α-methylene compound to form an enolate, which is the key nucleophile.[2] Acidic catalysts, on the other hand, activate the carbonyl group of the aldehyde towards nucleophilic attack. The selection between acidic and basic conditions often depends on the stability and reactivity of the specific substrates being used. Solvent-free conditions, such as grinding, have also been shown to be effective and environmentally benign, often leading to shorter reaction times and higher yields.[4]

Reaction Mechanism: The generally accepted mechanism for the base-catalyzed Friedländer synthesis proceeds through an initial aldol-type condensation between the enolate of the active methylene compound and the 2-aminopyridine-3-carbaldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring.

Caption: Generalized workflow of the Friedländer Annulation.

Experimental Protocol: Green Synthesis using Choline Hydroxide [2]

-

Reactant Preparation: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 mmol) and the desired active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol).

-

Solvent and Catalyst Addition: Add water (5 mL) to the flask and initiate stirring. Introduce choline hydroxide (1 mol%) to the reaction mixture.

-

Reaction Conditions: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain this atmosphere. Heat the reaction mixture to 50°C with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

| Entry | Active Methylene Compound | Product | Yield (%) | Reference |

| 1 | Ethyl acetoacetate | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | >90 | [2] |

| 2 | Acetylacetone | 3-Acetyl-2-methyl-1,8-naphthyridine | >90 | [2] |

| 3 | Cyclohexanone | 1,2,3,4-Tetrahydroacridine-9-carbaldehyde | >90 | [2] |

Knorr-type and Skraup Syntheses: Alternative Classical Routes

While the Friedländer synthesis is highly versatile, other classical methods like the Knorr and Skraup syntheses offer alternative pathways to the 1,8-naphthyridine core, particularly for specific substitution patterns.

Knorr Synthesis: The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[5] A variation of this, the Knorr quinoline synthesis, can be adapted for 1,8-naphthyridines, typically involving the cyclization of a β-ketoamide derivative of an aminopyridine.

Skraup Synthesis: The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[6] This reaction can be adapted for the synthesis of 1,8-naphthyridines by using an aminopyridine as the starting material. The reaction is notoriously vigorous, but modifications have been developed to moderate its reactivity.[6]

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridines (Adaptable for 1,8-isomers) [7]

-

Reactant Mixture: In a flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of the aminopyridine (e.g., 3-aminopyridine for 1,5-naphthyridine), glycerol, and a suitable oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).

-

Heating: Heat the mixture carefully. The reaction is exothermic and may require initial cooling before controlled heating to maintain a steady reflux.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it onto ice. Neutralize the solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.

-

Purification: The crude product is then purified by distillation or chromatography.

Modern Synthetic Approaches: Efficiency and Diversity

In recent years, the development of novel synthetic methodologies has provided more efficient, versatile, and often milder routes to polysubstituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones.

Intramolecular Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is a powerful tool in heterocyclic synthesis, involving the cycloaddition of an electron-poor diene with an electron-rich dienophile.[8][9] For the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones, an intramolecular approach is particularly effective, where the diene (a 1,2,4-triazine) and the dienophile (an alkyne) are tethered together.[8][9]

Causality of Experimental Choices: Microwave irradiation is often employed to accelerate the IEDDA reaction, significantly reducing reaction times from hours to minutes.[8][9] The choice of solvent is also important, with high-boiling point solvents like chlorobenzene being suitable for the high temperatures often required. The tether connecting the diene and dienophile plays a crucial role in controlling the regioselectivity of the intramolecular cyclization.

Reaction Mechanism: The reaction proceeds via an intramolecular [4+2] cycloaddition of the electron-poor 1,2,4-triazine with the tethered alkyne. This is followed by a retro-Diels-Alder reaction, leading to the extrusion of dinitrogen and the formation of the dihydropyridine ring, which then tautomerizes to the more stable naphthyridinone.

Caption: Experimental workflow for the IEDDA synthesis.

Experimental Protocol: Microwave-Assisted IEDDA Synthesis [8][9]

-

Precursor Synthesis: Synthesize the N-substituted N-triazinylpent-4-ynamide precursor by coupling the appropriate amine with pent-4-ynoic acid, followed by reaction with a suitable 1,2,4-triazine derivative.[9]

-

Reaction Setup: Dissolve the precursor (0.30 mmol) in chlorobenzene (2 mL) in a microwave-safe vial.

-

Microwave Irradiation: Heat the reaction mixture to 220 °C under microwave irradiation for 1 hour.

-

Purification: After cooling, the reaction mixture is directly purified by column chromatography (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to yield the desired this compound derivative.

| Entry | Substituent (R) | Product | Yield (%) | Reference |

| 1 | Benzyl | 1-Benzyl-7-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 79 | [8][9] |

| 2 | Isopropyl | 1-Isopropyl-7-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 93 | [8][9][10] |

| 3 | Phenyl | 1,7-Diphenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 98 | [8][9][10] |

Spectroscopic Data for 1-Isopropyl-7-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one: [10]

-

¹H NMR (250 MHz, CDCl₃) δ: 8.02 (dd, J = 6.6 Hz, J' = 1.4 Hz, 2H), 7.37-7.50 (m, 5H), 5.35-5.47 (m, 1H), 2.85 (dd, J = 8.2 Hz, J' = 5.6 Hz, 2H), 2.66 (dd, J = 8.2 Hz, J' = 5.6 Hz, 2H), 1.61 (d, J = 6.9 Hz, 6H).

-